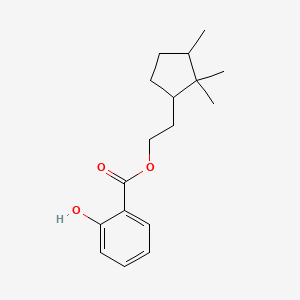![molecular formula C25H20N2O B5136143 N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5136143.png)
N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide, also known as PAK1 inhibitor, is a small molecule that has gained significant attention in the field of cancer research. PAK1 is a protein kinase that plays a crucial role in cell growth, migration, and survival. Overexpression of PAK1 has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.
作用机制
N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide inhibitor works by inhibiting the activity of this compound, a protein kinase that is overexpressed in many types of cancer. This compound plays a crucial role in cell growth, migration, and survival, making it an attractive target for cancer therapy. By inhibiting this compound activity, this compound inhibitor can block the growth and survival of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. In preclinical studies, this compound inhibitor has been shown to inhibit the phosphorylation of this compound substrates, leading to a decrease in cell growth and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal models, this compound inhibitor has been shown to inhibit tumor growth and metastasis.
实验室实验的优点和局限性
N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide inhibitor has several advantages as a tool for cancer research. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for studying this compound biology. It has also been shown to have low toxicity in animal models, making it a safe tool for in vivo studies. However, this compound inhibitor has some limitations as well. It is a relatively new tool, and its long-term effects on normal cells and tissues are not well understood. Additionally, this compound inhibitor may have off-target effects that could complicate interpretation of experimental results.
未来方向
There are several future directions for research on N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide inhibitor. One area of interest is the development of more potent and selective this compound inhibitors. Another area of interest is the identification of biomarkers that can predict response to this compound inhibitor therapy. Additionally, there is interest in exploring the use of this compound inhibitor in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is interest in exploring the potential use of this compound inhibitor in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound inhibitor is a promising tool for cancer research. It has been shown to inhibit the growth and survival of cancer cells, making it a potential candidate for cancer therapy. However, further research is needed to fully understand the long-term effects of this compound inhibitor on normal cells and tissues, as well as to identify biomarkers that can predict response to therapy. With continued research, this compound inhibitor has the potential to become an important tool for cancer therapy and other diseases.
合成方法
The synthesis of N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide inhibitor involves a series of chemical reactions. The starting material is 4-bromobenzaldehyde, which is reacted with 4-pyridinemethanol to form 4-(4-pyridinylmethyl)benzaldehyde. This intermediate is then reacted with 4-biphenylcarboxylic acid to form the final product, this compound.
科学研究应用
N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide inhibitor has been extensively studied for its potential use in cancer therapy. In preclinical studies, this compound inhibitor has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
2-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O/c28-25(24-9-5-4-8-23(24)21-6-2-1-3-7-21)27-22-12-10-19(11-13-22)18-20-14-16-26-17-15-20/h1-17H,18H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUVBICWQRATSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4-chlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5136067.png)
![2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5136079.png)
![1-({4'-[(4-chlorophenyl)sulfonyl]-4-biphenylyl}sulfonyl)azepane](/img/structure/B5136085.png)

![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5136093.png)
![N-[2-(tert-butylthio)ethyl]-3-(phenylthio)propanamide](/img/structure/B5136096.png)
![3-(4-bromophenyl)-7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5136101.png)
![4-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5136106.png)
![4-{[(1-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-naphthyl)oxy]methyl}benzoic acid](/img/structure/B5136112.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5136125.png)

![4-[(dichloroacetyl)amino]benzoic acid](/img/structure/B5136136.png)
![ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5136154.png)
![1-(2-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5136155.png)
